3,3'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol
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Overview
Description
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] is a chemical compound that belongs to the class of bisphenols It is characterized by the presence of two brominated phenol groups attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] typically involves the bromination of 3,3’-(9H-fluoren-9-ylidene)bisphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Zinc in acetic acid or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-(9H-fluoren-9-ylidene)bisphenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dichlorophenol]: Contains chlorine atoms instead of bromine, which can affect its reactivity and applications.
Uniqueness
The bromine atoms also contribute to the compound’s ability to participate in halogen bonding, making it a valuable building block in materials science and organic synthesis .
Properties
Molecular Formula |
C25H14Br4O2 |
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Molecular Weight |
666.0 g/mol |
IUPAC Name |
2,6-dibromo-3-[9-(2,4-dibromo-3-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H14Br4O2/c26-19-11-9-17(21(28)23(19)30)25(18-10-12-20(27)24(31)22(18)29)15-7-3-1-5-13(15)14-6-2-4-8-16(14)25/h1-12,30-31H |
InChI Key |
CFZYQPCIBIBJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=C(C(=C(C=C4)Br)O)Br)C5=C(C(=C(C=C5)Br)O)Br |
Origin of Product |
United States |
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